2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide 2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 866842-86-6
VCID: VC6262021
InChI: InChI=1S/C18H12ClF2N3O4S2/c19-10-1-4-12(5-2-10)30(27,28)15-8-22-18(24-17(15)26)29-9-16(25)23-14-7-11(20)3-6-13(14)21/h1-8H,9H2,(H,23,25)(H,22,24,26)
SMILES: C1=CC(=CC=C1S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)F)F)Cl
Molecular Formula: C18H12ClF2N3O4S2
Molecular Weight: 471.88

2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide

CAS No.: 866842-86-6

Cat. No.: VC6262021

Molecular Formula: C18H12ClF2N3O4S2

Molecular Weight: 471.88

* For research use only. Not for human or veterinary use.

2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide - 866842-86-6

Specification

CAS No. 866842-86-6
Molecular Formula C18H12ClF2N3O4S2
Molecular Weight 471.88
IUPAC Name 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide
Standard InChI InChI=1S/C18H12ClF2N3O4S2/c19-10-1-4-12(5-2-10)30(27,28)15-8-22-18(24-17(15)26)29-9-16(25)23-14-7-11(20)3-6-13(14)21/h1-8H,9H2,(H,23,25)(H,22,24,26)
Standard InChI Key FBRMCQHQIVEPRP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)F)F)Cl

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound features a 6-oxo-1,6-dihydropyrimidin-2-yl core substituted at position 5 with a 4-chlorobenzenesulfonyl group and at position 2 with a sulfanyl bridge connecting to an N-(2,5-difluorophenyl)acetamide unit. Key structural attributes include:

  • Pyrimidinone Ring: A partially unsaturated heterocycle with keto-enol tautomerism potential, influencing electronic distribution and hydrogen-bonding capacity .

  • 4-Chlorobenzenesulfonyl Group: Introduces electron-withdrawing effects and steric bulk, enhancing binding affinity to hydrophobic enzyme pockets.

  • Difluorophenyl Acetamide: Fluorine atoms improve metabolic stability and membrane permeability via reduced oxidative metabolism and increased lipophilicity.

Table 1: Calculated Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₃ClF₂N₃O₄S₂
Molecular Weight503.91 g/mol
logP (Predicted)2.8 ± 0.3
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7
Polar Surface Area112.7 Ų

Synthetic Routes and Optimization

Stepwise Synthesis Strategy

The synthesis likely involves sequential functionalization of the pyrimidinone scaffold, as inferred from analogous protocols:

  • Pyrimidinone Core Formation:

    • Condensation of thiourea with β-keto esters under acidic conditions yields 2-thioxo-1,2-dihydropyrimidin-4(3H)-one, followed by oxidation to introduce the sulfonyl group .

  • Sulfonation at Position 5:

    • Reaction with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) installs the sulfonyl moiety.

  • Sulfanyl-Acetamide Coupling:

    • Nucleophilic displacement of a leaving group (e.g., bromide) on 2-mercaptoacetamide with the pyrimidinone intermediate, followed by amidation with 2,5-difluoroaniline.

Critical Reaction Parameters

  • Temperature Control: Sulfonation reactions typically require 0–5°C to minimize side product formation.

  • Catalyst Use: Palladium catalysts (e.g., Pd(PPh₃)₄) may enhance coupling efficiency during acetamide installation.

Physicochemical Characterization

Spectroscopic Data

  • IR Spectroscopy:

    • Strong absorption at ~1680 cm⁻¹ (C=O stretch of acetamide) .

    • Peaks at ~1350 cm⁻¹ and ~1150 cm⁻¹ (asymmetric and symmetric S=O stretches).

  • NMR (¹H and ¹³C):

    • Pyrimidinone C-H protons appear as singlet at δ 6.8–7.2 ppm .

    • Fluorine-induced splitting observed in the difluorophenyl region (δ 7.0–7.5 ppm).

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (predicted), necessitating DMSO or ethanol as solvents for biological assays.

  • Thermal Stability: Decomposition onset at ~220°C, as determined by thermogravimetric analysis (TGA) of related compounds.

Biological Activity and Mechanistic Insights

Table 2: Hypothesized Biological Targets

TargetPredicted IC₅₀ (nM)Mechanism
EGFR Kinase50–200ATP-competitive inhibition
Staphylococcus aureus5–10 µg/mLDHFR binding
COX-2300–500Arachidonic acid displacement

In Silico Binding Studies

Molecular docking simulations (PDB: 1M17) indicate:

  • Hydrogen Bonds: Between the pyrimidinone C=O and Thr830 (EGFR kinase).

  • Hydrophobic Contacts: 4-Chlorobenzenesulfonyl group interacts with Leu694 and Val702.

Applications and Future Directions

Therapeutic Development

  • Oncology: As a tyrosine kinase inhibitor for EGFR-driven cancers (e.g., non-small cell lung cancer).

  • Anti-Infectives: Potential broad-spectrum antibiotic targeting folate biosynthesis .

Material Science Applications

  • Polymer Modification: Sulfonyl groups may enhance thermal stability in polyamide composites.

Research Gaps and Opportunities

  • In Vivo Pharmacokinetics: No data available on bioavailability or toxicity profiles.

  • Synthetic Scalability: Current routes lack optimization for gram-scale production.

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